

# X-ray crystallography of 4-amino-2-(trifluoromethyl)benzoic acid derivatives

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## Compound of Interest

**Compound Name:** 4-amino-2-(trifluoromethyl)benzoic Acid

**Cat. No.:** B1274296

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A comparative guide to the crystallographic characteristics of **4-amino-2-(trifluoromethyl)benzoic acid** analogues is presented for researchers, scientists, and drug development professionals. Given the limited publicly available crystallographic data on **4-amino-2-(trifluoromethyl)benzoic acid** itself, this guide focuses on structurally related compounds: 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. These molecules serve as valuable proxies due to the similar steric and electronic influence of the trifluoromethyl group on the benzoic acid scaffold. Additionally, the crystal structure of a more complex derivative, ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, is included to provide a broader context.

The trifluoromethyl group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the precise three-dimensional arrangement of molecules containing this functional group is crucial for rational drug design. X-ray crystallography provides definitive insights into the solid-state conformation, intermolecular interactions, and packing of these compounds, which can influence their physicochemical properties such as solubility and dissolution rate.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected derivatives. Direct comparison of the two isomeric nitrobenzoic acids reveals the impact of the trifluoromethyl group's position on the crystal packing and molecular conformation.

Parameter	4-nitro-2-(trifluoromethyl)benzoic acid	4-nitro-3-(trifluoromethyl)benzoic acid	Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate
Chemical Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>4</sub>	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>4</sub>	C <sub>17</sub> H <sub>16</sub> F <sub>3</sub> NO <sub>2</sub>
Crystal System	Triclinic	Monoclinic	Monoclinic
Space Group	P-1	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n
a (Å)	7.3309 (4)	11.3963 (8)	5.7291 (4)
b (Å)	7.8282 (5)	7.6436 (5)	37.994 (3)
c (Å)	8.2818 (5)	11.2091 (7)	6.9806 (5)
α (°)	99.479 (3)	90	90
β (°)	98.423 (3)	108.839 (3)	100.575 (7)
γ (°)	107.034 (3)	90	90
Volume (Å <sup>3</sup> )	435.19 (5)	923.11 (11)	1493.7 (2)
Z	2	4	4
Temperature (K)	100 (2)	100 (2)	100
Rgt(F)	0.0385	0.0410	0.0598
wR <sub>Ref</sub> (F <sup>2</sup> )	0.0963	0.0988	0.1310

## Key Structural Insights

In 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the carboxylic acid moiety, causing it to rotate out of the plane of the aromatic ring by approximately 47.2°.<sup>[1]</sup> Conversely, in 4-nitro-3-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the nitro group, leading to a rotation of the nitro group out of the aromatic plane by about 51.3°.<sup>[1]</sup> Both nitro-derivatives form intermolecular hydrogen-bonded dimers in the solid state.<sup>[1][2]</sup>

## Experimental Protocols

The experimental procedures for obtaining the crystallographic data are crucial for reproducibility and comparison. Below are generalized protocols based on the reported methodologies for the analyzed compounds.

## Synthesis and Crystallization

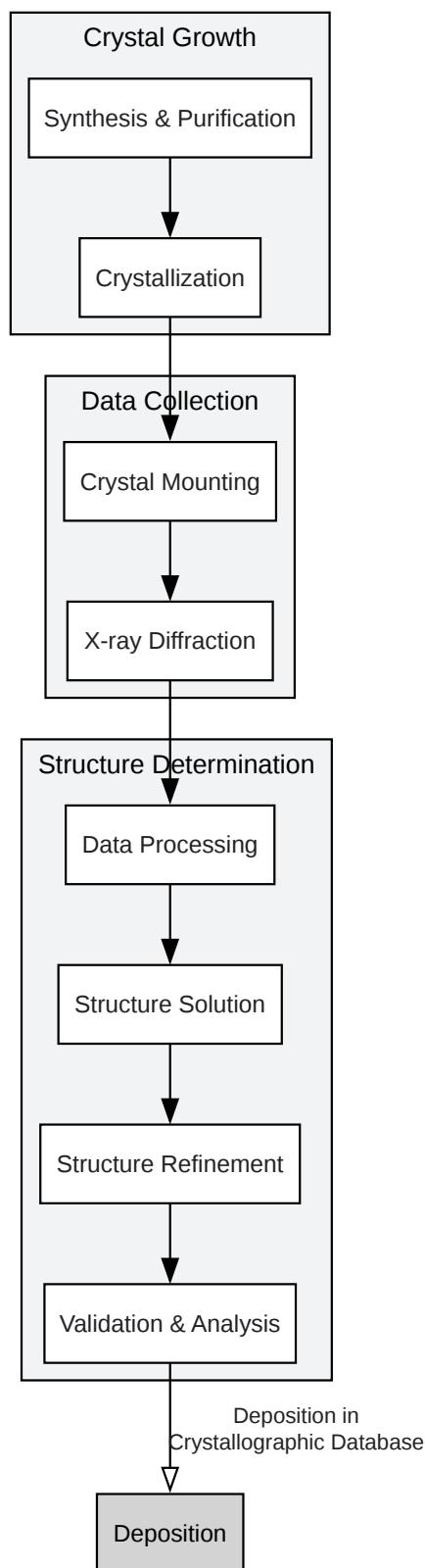
- 4-nitro-2-(trifluoromethyl)benzoic acid & 4-nitro-3-(trifluoromethyl)benzoic acid: These compounds were obtained from commercial sources. Single crystals suitable for X-ray diffraction were grown by recrystallization from a tetrahydrofuran solution.[1]
- Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate: This derivative was synthesized by reacting ethyl p-aminobenzoate with 4-(trifluoromethyl)benzaldehyde in dry toluene with p-toluenesulfonic acid as a catalyst. The mixture was refluxed for 48 hours. The crude product was purified by column chromatography. Single crystals were obtained by slow evaporation from a dichloromethane/hexane solution at room temperature.[3]

## X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (typically 100 K) to minimize thermal vibrations, using Mo K $\alpha$  radiation. The collected data were processed to determine the unit cell parameters and space group. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

## Experimental Workflow

The following diagram illustrates the general workflow for small-molecule X-ray crystallography.



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General workflow for small-molecule X-ray crystallography.

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## References

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